![molecular formula C18H16N4O2 B14428988 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- CAS No. 79242-22-1](/img/structure/B14428988.png)
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dyeing of textiles.
Métodos De Preparación
The synthesis of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then reduced to 1-naphthylamine. The 1-naphthylamine is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N-ethyl-4-aminonitrobenzene to form the final azo compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous medium at low temperatures to stabilize the diazonium salt and prevent decomposition.
Análisis De Reacciones Químicas
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- has a wide range of scientific research applications:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological tissues, aiding in microscopic analysis.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems, where the dye can act as a carrier for therapeutic agents.
Industry: Apart from its use in textile dyeing, the compound is also used in the production of colored plastics, inks, and paints.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- primarily involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with various substrates. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- can be compared with other azo dyes such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid tissues.
Sudan III: Used for staining lipids in biological samples.
The uniqueness of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- lies in its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
79242-22-1 |
|---|---|
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-ethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C18H16N4O2/c1-2-19-17-11-12-18(16-6-4-3-5-15(16)17)21-20-13-7-9-14(10-8-13)22(23)24/h3-12,19H,2H2,1H3 |
Clave InChI |
YGWYJCUSYCGSRX-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


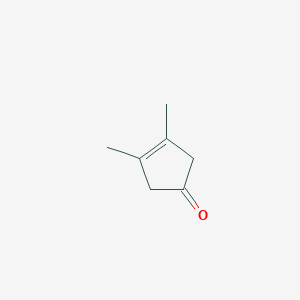


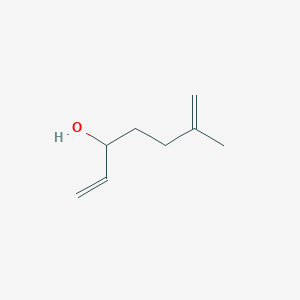

![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

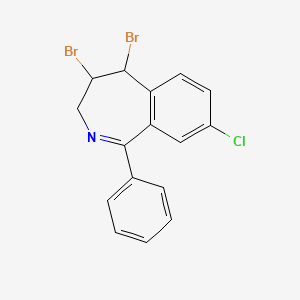
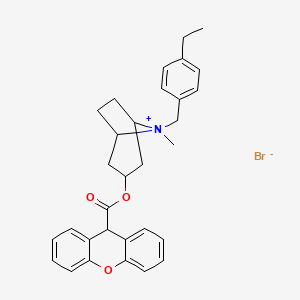
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
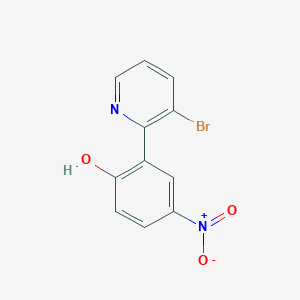
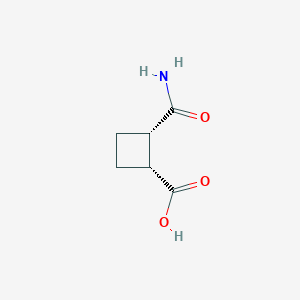
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)

